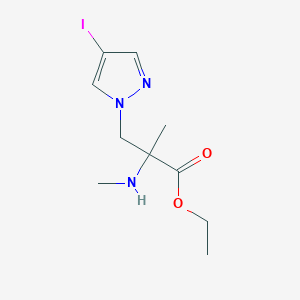
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a complex organic compound with a unique structure that includes an ethyl ester, a pyrazole ring, and an iodine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine substituent and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The iodine substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The iodine substituent and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- Ethyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Uniqueness
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to the presence of the iodine substituent, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.
Biological Activity
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₉H₁₃IN₂O₂
- CAS Number : 39806-90-1
- Molecular Weight : 292.11 g/mol
The presence of the iodo group and the pyrazole moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation. The inhibition of HSP90 leads to the destabilization of various oncogenic proteins, thus promoting apoptosis in cancer cells .
Enzyme Inhibition
The compound's structure suggests possible interactions with various enzymes. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced inflammation and tumor growth, enhancing the therapeutic profile of such compounds .
Case Studies
- Study on HSP90 Inhibition : A study demonstrated that pyrazole derivatives significantly inhibited HSP90 activity in vitro, leading to decreased cell viability in various cancer cell lines. The compound was effective at low micromolar concentrations, indicating high potency .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of pyrazole-based compounds, showing that they could reduce pro-inflammatory cytokine production in macrophages. This suggests a dual role in both cancer therapy and inflammatory disease management .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C10H16IN3O2 |
|---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
ethyl 3-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16IN3O2/c1-4-16-9(15)10(2,12-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
NVCONOAPHUXPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CN1C=C(C=N1)I)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















